molecular formula C17H14O B14670643 2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro- CAS No. 40932-30-7

2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-

Cat. No.: B14670643
CAS No.: 40932-30-7
M. Wt: 234.29 g/mol
InChI Key: BAYHTRRWPFVBSU-UHFFFAOYSA-N
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Description

2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- typically involves a tandem nucleophilic benzylation and C(sp2)-N cross-coupling reaction sequence. The general procedure includes the following steps :

    Starting Materials: 3-aminooxindoles and 2-bromobenzyl bromides.

    Catalyst: Copper(I) bromide (CuBr).

    Base: Sodium tert-butoxide (tBuONa).

    Solvent: Dimethylformamide (DMF).

    Reaction Conditions: The mixture is stirred at temperatures ranging from 100 to 170°C for a specified time.

    Workup: After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is unique due to its specific spiro linkage and the presence of both indene and oxindole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

40932-30-7

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-3H-indene]-1'-one

InChI

InChI=1S/C17H14O/c18-16-15-8-4-3-7-14(15)11-17(16)9-12-5-1-2-6-13(12)10-17/h1-8H,9-11H2

InChI Key

BAYHTRRWPFVBSU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3=O

Origin of Product

United States

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